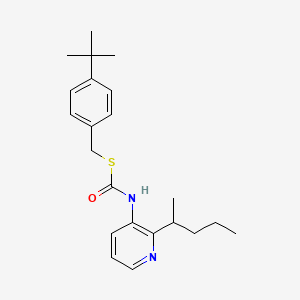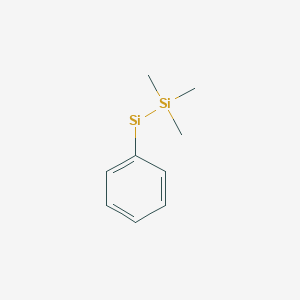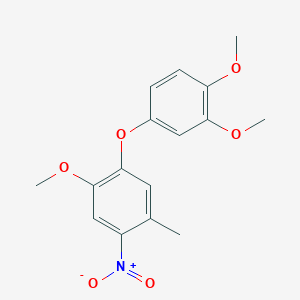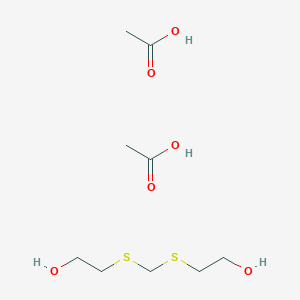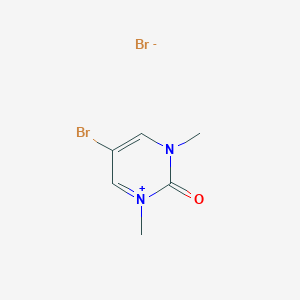![molecular formula C8H19O2PS2 B14669260 O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate CAS No. 50728-06-8](/img/structure/B14669260.png)
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate is an organophosphorus compound with the molecular formula C8H19O2PS2. It is known for its unique chemical structure, which includes both phosphonothioate and ethylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate typically involves the reaction of ethylphosphonothioic dichloride with 2-(ethylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
C2H5P(S)(O)Cl2+HSCH2CH2OH→C2H5P(S)(O)SCH2CH2SC2H5+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution Reagents: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various alkyl or aryl phosphonothioates.
Hydrolysis: Phosphonic acid derivatives and ethylsulfanyl alcohol.
Scientific Research Applications
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate: Similar structure but with a propyl group instead of an ethyl group.
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Contains a diethylaminoethyl group instead of an ethylsulfanyl group.
Uniqueness
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate is unique due to its specific combination of ethylsulfanyl and ethylphosphonothioate groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
50728-06-8 |
|---|---|
Molecular Formula |
C8H19O2PS2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-[ethoxy(ethyl)phosphoryl]sulfanyl-2-ethylsulfanylethane |
InChI |
InChI=1S/C8H19O2PS2/c1-4-10-11(9,5-2)13-8-7-12-6-3/h4-8H2,1-3H3 |
InChI Key |
KGDOFJULMNPBAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)SCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


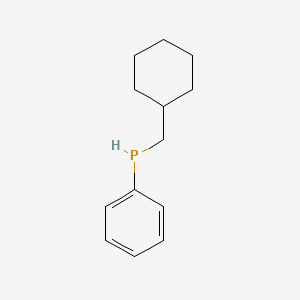
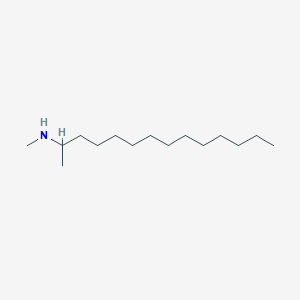

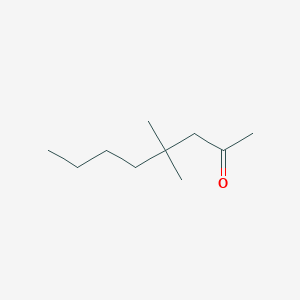
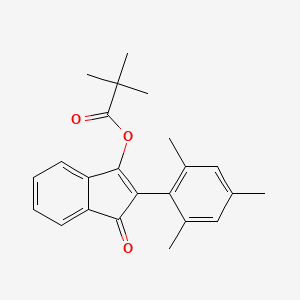

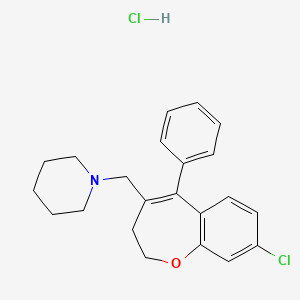
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
